Erinacine C

Content Navigation

Erinacine C is a pure cyathane diterpenoid that resolves the irreproducibility of crude Hericium extracts and variable potencies of erinacine analogs. It uniquely stimulates both NGF and BDNF synthesis, enabling precise neurotrophin pathway analysis. Key advantages:

- Dual NGF/BDNF induction for robust dose-response and signaling studies.

- Quantitatively superior NGF response versus Erinacine B at 1.0 mM.

- Blood-brain barrier permeable small molecule for in vivo neurogenesis and neuroprotection models.

Ideal for Alzheimer’s/Parkinson’s research, providing consistent positive control for high-throughput screens.

Product Name

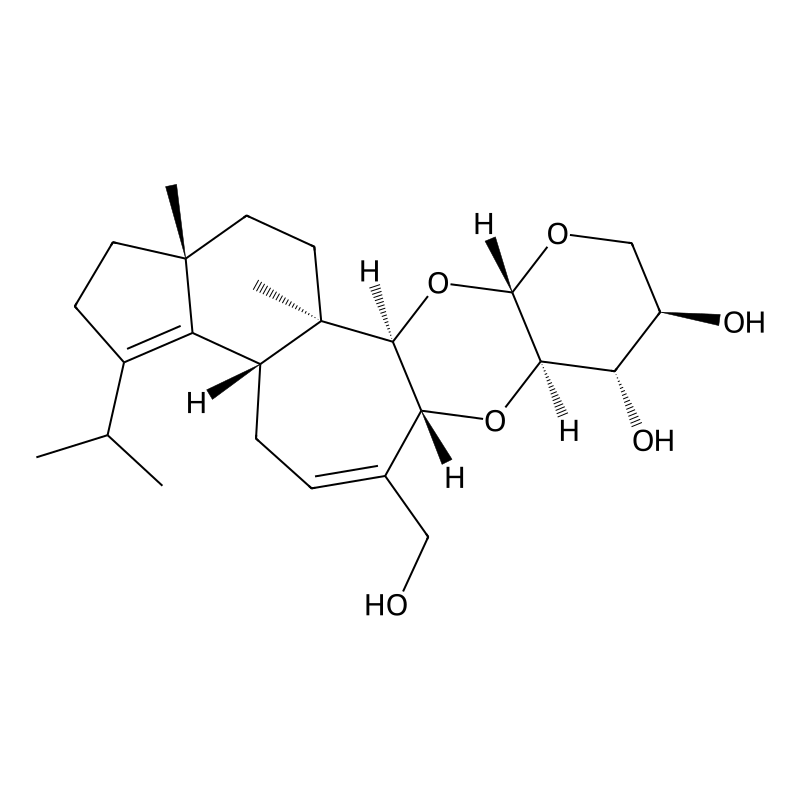

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Erinacine C is a natural product found in Hericium erinaceus with data available.

Purity

Package Size

Erinacine C is a cyathane-type diterpenoid isolated from the mycelium of the mushroom *Hericium erinaceus*. It belongs to a class of compounds known for their ability to cross the blood-brain barrier and act as potent stimulators of Nerve Growth Factor (NGF) synthesis in glial cells. This activity is central to its use in neurobiology and neurodegenerative disease research, where it serves as a critical tool for investigating pathways of neuronal survival, neurogenesis, and repair. Unlike many neurotrophic factors which are large proteins, Erinacine C is a small molecule, making it a valuable agent for both *in vitro* and *in vivo* studies.

Research Fit

References

- [1] Kawagishi, H., Shimada, A., Shirai, R., et al. Erinacines A, B and C, strong stimulators of nerve growth factor (NGF)-synthesis from the mycelia of Hericium erinaceum. Tetrahedron Lett. 35(10), 1569-1572 (1994).

- [2] Ma, B. J., Shen, J. W., Yu, H. Y., Ruan, Y., Wu, T. T., & Zhao, X. (2010). Hericenones and erinacines: stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. Mycology, 1(2), 92-98.

- [3] Rupcic, Z., Rascher, M., Schaeffer, M., et al. (2024). Neurotrophic and Neuroprotective Effects of Hericium erinaceus. International Journal of Molecular Sciences, 25(21), 13009.

- [4] Rossi, P., Cesaroni, V., Brandalise, F., et al. (2023). Hericium erinaceus in Neurodegenerative Diseases: From Bench to Bedside and Beyond, How Far from the Shoreline?. Journal of Fungi, 9(5), 564.

- [5] D'Amico, R., Trovato, A., Siracusa, R., et al. (2024). Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models. Frontiers in Pharmacology, 15, 1399233.

- [6] Rascher, M., Gerst, M., Rupcic, Z., et al. (2020). Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction. International Journal of Molecular Sciences, 21(23), 9034.

Substituting Erinacine C with other erinacines, hericenones, or crude *Hericium erinaceus* mycelial extracts introduces significant variability that can compromise experimental reproducibility. While erinacines A, B, and C all stimulate NGF synthesis, they do so with quantitatively distinct potencies. For instance, at a concentration of 1.0 mM, Erinacine C induces a greater NGF response than Erinacine B. Furthermore, Erinacine C has been shown to uniquely induce Brain-Derived Neurotrophic Factor (BDNF) expression in addition to NGF, an activity not shared by all analogs, indicating a distinct pharmacological profile. Crude extracts contain a complex mixture of many erinacines and other metabolites at variable concentrations, making it impossible to attribute observed effects to a specific molecule or to achieve a consistent dose-response relationship, which is critical for mechanistic and pharmacological studies.

Substitution Risk

References

- [1] Ma, B. J., Shen, J. W., Yu, H. Y., Ruan, Y., Wu, T. T., & Zhao, X. (2010). Hericenones and erinacines: stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. Mycology, 1(2), 92-98.

- [2] Rupcic, Z., Rascher, M., Schaeffer, M., et al. (2024). Neurotrophic and Neuroprotective Effects of Hericium erinaceus. International Journal of Molecular Sciences, 25(21), 13009.

Potent and Quantitatively Superior Induction of Nerve Growth Factor (NGF) Synthesis

In a direct comparative bioassay using mouse astroglial cells, Erinacine C demonstrated a higher potency for stimulating NGF synthesis compared to its close structural analog, Erinacine B. At an equimolar concentration of 1.0 mM, Erinacine C induced the secretion of 299.1 ± 59.6 pg/ml of NGF, whereas Erinacine B induced only 129.7 ± 6.5 pg/ml. This represents a more than two-fold increase in NGF induction, establishing Erinacine C as one of the most potent stimulators in its class.

| Evidence Dimension | NGF Secretion |

| Target Compound Data | 299.1 ± 59.6 pg/ml (Erinacine C at 1.0 mM) |

| Comparator Or Baseline | 129.7 ± 6.5 pg/ml (Erinacine B at 1.0 mM) |

| Quantified Difference | 2.3-fold greater NGF secretion vs. Erinacine B |

| Conditions | In vitro bioassay using mouse astroglial cells. |

For researchers requiring maximal and reproducible NGF induction at a specific concentration, the superior quantitative potency of Erinacine C allows for more precise dose-response studies and reduces the required compound concentration.

Dual Induction of NGF and BDNF: A Differentiated Neurotrophic Profile

Erinacine C exhibits a broader neurotrophic profile compared to many other erinacines by stimulating the expression of both Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). In a study using the 1321N1 human astrocytoma cell line, Erinacine C was shown to increase the expression of both neurotrophins. This dual activity is a key differentiator, as other analogs like Erinacine A are primarily characterized by their NGF-inducing effects alone.

| Evidence Dimension | Neurotrophin Expression Profile |

| Target Compound Data | Induces both NGF and BDNF expression |

| Comparator Or Baseline | Other erinacines (e.g., Erinacine A) primarily induce NGF |

| Quantified Difference | Qualitative difference in activity spectrum (NGF + BDNF vs. NGF only) |

| Conditions | In vitro study on 1321N1 human astrocytoma cells. |

This dual-action profile makes Erinacine C the compound of choice for studies investigating the synergistic or differential roles of NGF and BDNF in neuronal health, plasticity, and disease models.

Demonstrated Anti-Neuroinflammatory Activity via NF-κB and Nrf2 Pathways

Beyond neurotrophin induction, Erinacine C provides a distinct anti-neuroinflammatory effect by modulating key signaling pathways. In LPS-stimulated BV2 microglial cells, Erinacine C was shown to reduce levels of nitric oxide (NO), IL-6, and TNF-α. This effect is mediated through the down-regulation of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2/HO-1 antioxidant response pathway. This mechanism distinguishes it from compounds that only stimulate neurotrophic factors without directly addressing inflammatory pathways.

| Evidence Dimension | Anti-inflammatory Mechanism |

| Target Compound Data | Inhibits NF-κB pathway; Activates Nrf2/HO-1 pathway |

| Comparator Or Baseline | Compounds with purely neurotrophic activity |

| Quantified Difference | Provides a dual mechanism of neuroprotection (neurotrophic + anti-inflammatory) |

| Conditions | In vitro study on LPS-stimulated BV2 microglial cells. |

For research on neurodegenerative conditions where neuroinflammation is a key pathological component, Erinacine C offers a multi-modal mechanism of action, allowing for the simultaneous study of neurotrophin support and inflammation mitigation.

High-Potency Screening and Dose-Response Studies of NGF Inducers

Due to its quantitatively superior potency in inducing NGF synthesis compared to analogs like Erinacine B, Erinacine C is the preferred choice for establishing robust dose-response curves and for high-throughput screens where a strong, reliable positive control is required.

Investigating Combined NGF and BDNF Pathway Activation in Neuroregeneration Models

Erinacine C's unique ability to stimulate both NGF and BDNF makes it an essential tool for studies aiming to dissect the interplay between these two critical neurotrophins in models of neuronal repair, plasticity, and synaptogenesis.

Modeling Neuroprotection in Systems with a Neuroinflammatory Component

For *in vitro* models of diseases like Alzheimer's or Parkinson's, where microglial activation and inflammation contribute to pathology, Erinacine C is highly suitable. Its dual action allows researchers to investigate the effects of a compound that both promotes neurotrophic support and actively suppresses key inflammatory pathways such as NF-κB.

Application Fit Matrix

References

- [1] Ma, B. J., Shen, J. W., Yu, H. Y., Ruan, Y., Wu, T. T., & Zhao, X. (2010). Hericenones and erinacines: stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. Mycology, 1(2), 92-98.

- [2] Rupcic, Z., Rascher, M., Schaeffer, M., et al. (2024). Neurotrophic and Neuroprotective Effects of Hericium erinaceus. International Journal of Molecular Sciences, 25(21), 13009.

- [3] Wang, J. C., Hu, S. H., Wang, J. T., Chen, K. S., & Chia, Y. C. (2019). Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS. International Journal of Molecular Sciences, 20(18), 4501.

XLogP3

Wikipedia

Explore Compound Types